4-(Quinazolin-4-ylamino)benzoic acid - 33683-30-6

4-(Quinazolin-4-ylamino)benzoic acid

Catalog Number: EVT-3067547
CAS Number: 33683-30-6
Molecular Formula: C15H11N3O2
Molecular Weight: 265.272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Quinazolin-4-ylamino)benzoic acid belongs to the broader class of quinazolin-4-one derivatives, a group of heterocyclic compounds extensively studied for their diverse pharmacological properties. [, , , , , , , , , , , , , , , , ] These compounds have shown promise as potential therapeutic agents for various diseases.

Synthesis Analysis
  • Nucleophilic Substitution: Reactions with nucleophiles like amines and alcohols allow for the introduction of various substituents at different positions of the quinazolin-4-one core, expanding the structural diversity and potential for biological activity. [, , , , , , ]
  • Cyclization Reactions: Forming additional rings fused to the quinazolin-4-one core, leading to compounds with increased complexity and potentially enhanced pharmacological profiles. [, , , ]
  • Oxidation Reactions: Oxidation of substituted dimethoxyphenyl quinazolin-4-ylamines with ceric ammonium nitrate generates potent irreversible inhibitors targeting the kinase domain of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). []

Anticancer Activity:

  • EGFR/VEGFR-2 Inhibition: Compounds featuring a carbamate functional group and specific substitutions on the arylamino ring exhibit dual inhibition of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 tyrosine kinases. [] This dual targeting strategy holds promise for developing more effective anticancer therapies.
  • Apoptosis Induction: Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines, inducing apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. []

Anti-inflammatory Activity:

  • Modulation of Inflammatory Mediators: Compounds exhibiting anti-inflammatory activity could target various mediators involved in the inflammatory cascade, such as proinflammatory cytokines or enzymes like phospholipases. []

Antimicrobial Activity:

  • Bacterial Membrane Disruption: Benzoic acid, a simpler analogue of 4-(Quinazolin-4-ylamino)benzoic acid, is known to disrupt bacterial membrane integrity, leading to cell death. [, ] This mechanism could contribute to the antimicrobial activity observed for some quinazolin-4-one derivatives.
  • Inhibition of Bacterial Enzymes: Specific derivatives might interfere with essential bacterial enzymes involved in DNA replication, protein synthesis, or other vital processes, ultimately inhibiting bacterial growth. []

Antiviral Activity:

  • Neuraminidase Inhibition: Some derivatives, such as NC-5, have demonstrated potent antiviral activity against influenza A virus by inhibiting neuraminidase, an enzyme crucial for viral replication and release. [] This activity holds promise for developing new antiviral drugs, especially against oseltamivir-resistant strains.

Histone Deacetylase (HDAC) Inhibition:

  • Epigenetic Modulation: Quinazolin-4-one based hydroxamic acids have emerged as potent and selective inhibitors of HDAC6, an enzyme involved in regulating gene expression by modifying histone proteins. [, ] This HDAC6 inhibitory activity makes these compounds attractive candidates for treating diseases like Alzheimer's disease, where epigenetic dysregulation plays a role.

Phosphoinositide 3-Kinase (PI3K) Inhibition:

  • Signaling Pathway Modulation: Combining PI3K and HDAC inhibitory pharmacophores within the quinazolin-4-one scaffold leads to dual-acting molecules with potent anticancer activity. [] These inhibitors target both PI3K, a key enzyme in cell growth and survival pathways, and HDACs, offering a synergistic approach to cancer therapy.

Proteostasis Network Modulation:

  • Autophagy-Lysosome Pathway Activation: Benzoic acid derivatives have shown the ability to enhance the activity of the autophagy-lysosome pathway, a crucial cellular degradation system responsible for removing damaged proteins and organelles. [] This modulation of the proteostasis network presents potential therapeutic avenues for age-related diseases.

Tyrosinase Inhibition:

  • Melanin Synthesis Inhibition: Specific quinazolin-4-one derivatives, particularly those containing a pyridine ring, exhibit potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. [] This inhibitory activity makes them promising candidates for developing treatments for hyperpigmentation disorders and melanoma.
Physical and Chemical Properties Analysis
  • Melting Point: The melting point of quinazolin-4-one derivatives varies widely depending on the substituents present. [, , , , , , , , , , , , , , , , , , , ]
  • Stability: The stability of these compounds likely depends on the specific substituents and functional groups present. Some derivatives might be sensitive to light, heat, or hydrolysis, requiring careful handling and storage. [, ]
Applications
  • Medicine: These compounds hold promise for developing treatments for a wide range of diseases, including cancer, inflammation, bacterial and viral infections, Alzheimer's disease, hyperpigmentation disorders, and melanoma. [, , , , , , , , , , , , , , , , , , ]
  • Agriculture: Some derivatives might exhibit pesticidal or herbicidal properties, potentially leading to applications in agricultural pest control. []
  • Materials Science: The structural diversity and potential for modification of quinazolin-4-one derivatives could make them valuable building blocks for synthesizing new materials with unique properties. []

[4-(6,7-Disubstituted quinazolin-4-ylamino)phenyl] carbamic acid esters

  • Relevance: These compounds are structurally related to 4-(Quinazolin-4-ylamino)benzoic acid through the presence of the core quinazolin-4-ylamino)phenyl scaffold, differing primarily in the substitution at the benzoic acid moiety and the presence of additional substituents on the quinazoline ring. []

(Quinazolin-4-ylamino)methyl-phosphonates

  • Compound Description: This series of compounds, synthesized via microwave irradiation, features a methylphosphonate group attached to the nitrogen atom of the quinazolin-4-ylamino moiety. [] Some of these derivatives displayed weak to good antiviral activity against the Tobacco mosaic virus (TMV). []
  • Relevance: These compounds share the core quinazolin-4-ylamino structure with 4-(Quinazolin-4-ylamino)benzoic acid, differing in the replacement of the benzoic acid moiety with a methylphosphonate group. []

2-(Quinazolin-4-ylamino)-[1,4]benzoquinones

  • Compound Description: This class of compounds features a benzoquinone moiety directly linked to the 2-position of the quinazoline ring, replacing the benzoic acid group found in 4-(Quinazolin-4-ylamino)benzoic acid. These compounds were found to be potent, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). [] They exert their inhibitory effect through covalent binding to Cys-1045 of VEGFR-2 and function in a non-ATP-competitive manner. []

([1,2,4]Triazolo[1,5-c]quinazolin-2-yl)benzoic acids

  • Compound Description: These compounds represent a fused triazole-quinazoline system connected to a benzoic acid moiety. This research focused on their potential as anti-inflammatory agents. [] While some compounds exhibited moderate anti-inflammatory activity, challenges were encountered during synthesis due to the hydrolytic instability of the pyrimidine cycle. []
  • Relevance: While sharing the benzoic acid moiety with 4-(Quinazolin-4-ylamino)benzoic acid, these compounds differ significantly through the fusion of a triazole ring onto the quinazoline core, resulting in a distinct chemical structure and potentially different pharmacological profiles. []

3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one

  • Compound Description: This series of compounds involves two quinazolin-4(3H)-one moieties linked by an amino group. [] Notably, compounds with a 4-fluorophenyl or 4-chlorophenyl substituent at the 3-position of one quinazolinone ring demonstrated potent antibacterial activity against Proteus vulgaris and Bacillus subtilis. []

Quinazolin-4(3H)-one-Based Hydroxamic Acids

  • Compound Description: This class of compounds features a hydroxamic acid group attached to the quinazolin-4(3H)-one core at various positions. These derivatives were designed as histone deacetylase (HDAC) inhibitors and exhibited potent cytotoxicity against various human cancer cell lines. [, ]

2-thioxo Quinazolin-4-ones

  • Compound Description: These compounds are characterized by a thioxo group at the 2-position of the quinazolin-4-one ring system. This study investigated their synthesis and the impact of substituents on reactivity. []
  • Relevance: These compounds share the quinazolin-4-one core with 4-(Quinazolin-4-ylamino)benzoic acid but differ significantly by the presence of the 2-thioxo group and the absence of the 4-aminobenzoic acid moiety. []
  • Compound Description: This series of compounds, specifically 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with a 2-fluorophenyl ring linked to C-2 via various two-atom tethers, was designed to investigate structure-activity relationships for AMPA receptor inhibition. []
  • Relevance: These compounds share the quinazolin-4-one core structure with 4-(Quinazolin-4-ylamino)benzoic acid but lack the 4-aminobenzoic acid moiety. Instead, they feature a 2-fluorophenyl ring connected by a tether, crucial for their interaction with AMPA receptors. []

Properties

CAS Number

33683-30-6

Product Name

4-(Quinazolin-4-ylamino)benzoic acid

IUPAC Name

4-(quinazolin-4-ylamino)benzoic acid

Molecular Formula

C15H11N3O2

Molecular Weight

265.272

InChI

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)

InChI Key

SGTLIIKTRIMNPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.